molecular formula C15H20N2O4 B2568961 1-(2-Methoxyethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea CAS No. 1426314-92-2

1-(2-Methoxyethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea

Cat. No.: B2568961
CAS No.: 1426314-92-2
M. Wt: 292.335
InChI Key: TVISZIDIUUJHQG-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.335. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-methoxyethyl)-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-19-12-10-17-15(18)16-9-5-6-11-21-14-8-4-3-7-13(14)20-2/h3-4,7-8H,9-12H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVISZIDIUUJHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC#CCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea, with the CAS number 1426314-92-2, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Methoxyethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is C15H20N2O4C_{15}H_{20}N_{2}O_{4}, and it has a molecular weight of 292.33 g/mol. The compound features a complex structure that includes methoxy and phenoxy groups, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC15H20N2O4
Molecular Weight292.33 g/mol
CAS Number1426314-92-2
PurityTypically ≥ 95%

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The urea moiety is known to interact with specific enzymes involved in cancer progression, potentially inhibiting tumor growth.
  • Antimicrobial Properties : The methoxy and phenoxy groups are often linked to antimicrobial activity. Compounds featuring these groups have shown effectiveness against a range of bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could lead to therapeutic effects in conditions such as inflammation or cancer.

Antitumor Activity

In a study evaluating similar compounds, derivatives exhibited significant cytotoxicity against human tumor cell lines, including Mia PaCa-2 and PANC-1. These compounds demonstrated dose-dependent inhibition of cell proliferation and induced apoptosis in cancer cells.

Antimicrobial Evaluation

Research has indicated that analogs of this compound possess antimicrobial properties. For instance, derivatives have been tested against Helicobacter pylori, showing promising results comparable to established antibiotics .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications in the methoxy and phenoxy groups significantly influence the biological activity of related compounds. The presence of these groups enhances solubility and bioavailability, crucial for therapeutic efficacy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.